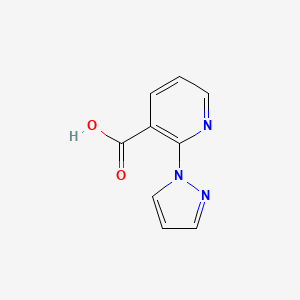

2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOLBVFQPQOKON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019075-47-8 | |

| Record name | 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid and Its Precursors

Direct Synthesis Approaches to 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic acid

Direct synthesis methods aim to construct the target molecule in a single or minimal number of steps, often by forming the core pyridine-pyrazole linkage in a highly efficient manner.

One-Pot Reaction Strategies for Pyridine-Pyrazole Ring Formation

One-pot syntheses are highly valued for their operational simplicity and reduced environmental impact. A notable one-step method for synthesizing 1-(2-pyridyl)-pyrazole-3-carboxylic acid and its derivatives involves the reaction of 3,5-pyrazole dicarboxylic acid with pyridine (B92270) or its derivatives in the presence of a copper salt catalyst. google.com This approach is advantageous due to its simple procedure, low production cost, and the use of safe and environmentally friendly raw materials. google.com The reaction can achieve a yield as high as 53%. google.com While many one-pot methods focus on the synthesis of the pyrazole (B372694) ring itself from acyclic precursors, such as the reaction of ketones and acid chlorides with hydrazine, these are generally for forming the pyrazole core rather than the specific pyridyl-pyrazole linkage of the target molecule. rsc.orgresearchgate.netstackexchange.com

Cyclization Reactions Involving Pyrazole and Pyridine Building Blocks

The construction of the 2-(pyrazol-1-yl)pyridine scaffold can be achieved by forming one heterocyclic ring onto a pre-existing one. The synthesis of pyrazolo[3,4-b]pyridines, a related isomer, provides insight into these strategies. These syntheses can be classified into two main types: the formation of a pyridine ring onto an existing pyrazole ring, or the formation of a pyrazole ring onto a pre-existing pyridine ring. nih.gov The majority of reported syntheses for pyrazolo[3,4-b]pyridines involve the former, typically starting from a 3-aminopyrazole derivative which reacts with a 1,3-dielectrophilic species to build the pyridine ring. nih.gov Conversely, forming the pyrazole ring often involves reacting a 2-chloropyridine derivative bearing a reactive group at the 3-position (like an aldehyde or ketone) with hydrazine. nih.gov

N-Arylation Methods for Pyrazole-Pyridine Linkage

The crucial N-C bond between the pyrazole and pyridine rings is commonly formed via N-arylation reactions. Copper-catalyzed cross-coupling reactions are particularly effective for this transformation. These methods can involve the coupling of a pyrazole with an aryl halide (e.g., 2-chloropyridine or 2-bromopyridine) or an arylboronic acid. researchgate.netresearchgate.net The use of copper(I) iodide (CuI) with diamine ligands has been shown to be a general and efficient catalytic system for the N-arylation of various nitrogen heterocycles, including pyrazoles, with aryl iodides and bromides. organic-chemistry.orgacs.org These reactions often tolerate a wide range of functional groups and can proceed under relatively mild conditions. organic-chemistry.orgacs.org Ligand-assisted CuI-catalyzed coupling has also been explored, with 2-(1-pyrazolyl)pyridine itself acting as an efficient ligand for O-arylation reactions, demonstrating the affinity between these two ring systems. beilstein-archives.org

Multi-Step Synthetic Routes to this compound

Multi-step syntheses allow for greater control over the introduction of functional groups and can be more adaptable for creating diverse derivatives.

Preparation via Pyrazole-3-carboxylic Acid Derivatives and Pyridine Intermediates

A common multi-step approach involves the synthesis of a pyrazole-3-carboxylic acid derivative followed by its coupling with a pyridine intermediate. The synthesis of pyrazole-3-carboxylic acid itself can be achieved through various means, such as the reaction of diethyl oxalate with acetophenone derivatives in the presence of a base, followed by cyclization with hydrazine hydrate. researchgate.net Another route involves the reaction of furan-2,3-diones with hydrazones. researchgate.netdergipark.org.trresearchgate.net Once the pyrazole-3-carboxylic acid or its ester is obtained, it can be coupled with a suitable pyridine derivative.

| Step | Reactants | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Vinyl ether, Ethyl oxalyl chloride | - | 4-ethoxy-2-carbonyl-3-butenoic acid ethyl ester | Formation of the C3 building block. |

| 2 | 2-Chloropyridine, Hydrazine | - | 2-Hydrazinylpyridine | Preparation of the pyridine intermediate. |

| 3 | Product of Step 1, Product of Step 2 | - | Ethyl 1-(2-pyridyl)-pyrazole-3-carboxylate | Formation of the pyridyl-pyrazole ester. |

| 4 | Product of Step 3 | LiOH (aq) | 1-(2-pyridyl)-pyrazole-3-carboxylic acid | Hydrolysis to the final product. Overall yield reported as 23%. google.com |

Functionalization of Pre-formed Pyridyl-Pyrazole Scaffolds

An alternative strategy involves synthesizing a simpler pyridyl-pyrazole scaffold and then introducing the carboxylic acid functionality in a later step. The functionalization of pyrazole rings is a well-established field, with methods available for introducing substituents at various positions. nih.govwustl.eduwustl.edu For instance, formylpyrazoles can be synthesized and subsequently oxidized to the corresponding carboxylic acids. mdpi.comencyclopedia.pub A pyridyl-pyrazole scaffold could potentially be subjected to a Vilsmeier-Haack reaction to introduce a formyl group, which is then oxidized. However, the regioselectivity of such a reaction would need to be carefully controlled. The development of new methods for the synthesis and functionalization of pyrazole-containing compounds continues to be an active area of research. nih.govresearchgate.net

| Starting Material | Reaction | Reagents | Product | Potential Application |

|---|---|---|---|---|

| 2-(1H-pyrazol-1-yl)pyridine | Formylation | Vilsmeier-Haack (e.g., POCl₃, DMF) | 2-(1H-pyrazol-1-yl)pyridine-carbaldehyde | Intermediate for oxidation to the carboxylic acid. |

| 2-(1H-pyrazol-1-yl)pyridine-carbaldehyde | Oxidation | e.g., KMnO₄, Jones reagent | 2-(1H-pyrazol-1-yl)pyridine-carboxylic acid | Final step in a functionalization approach. |

Use of Green Chemistry Principles in Synthetic Optimization

The synthesis of pyrazole and pyridine-containing heterocyclic compounds has increasingly benefited from the application of green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous materials. Microwave-assisted synthesis and catalyst-free conditions are prominent examples of these optimized approaches.

Microwave Irradiation:

Another example involves the cyclocondensation reaction of 6-chloropyrazine-2-carboxylic acid hydrazide and substituted benzoylacetonitriles under microwave irradiation, which provides high yields of (5-amino-3-aryl-1H-pyrazol-1-yl) (6-chloropyrazin-2-yl) methanones in clean, scalable reactions. alliedacademies.org The Vilsmeier-Haack formylation of substituted (1-phenyl-ethylidine)hydrazine, a precursor step to pyrazole carbaldehydes, has also been efficiently conducted under microwave conditions. semanticscholar.org These methods highlight the potential of microwave irradiation to facilitate the rapid and efficient synthesis of the precursors and analogues of this compound. nih.govnih.govalliedacademies.org

Catalyst-Free Conditions:

Developing synthetic routes that eliminate the need for catalysts is a core goal of green chemistry, as it simplifies purification processes and avoids the use of often toxic or expensive metal catalysts. A catalyst-free, one-pot, three-component protocol has been developed for synthesizing dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines. nih.gov This approach demonstrates that complex heterocyclic systems can be constructed efficiently without catalytic assistance, relying on the inherent reactivity of the starting materials under optimized conditions like microwave heating. nih.gov

The table below summarizes selected green synthetic methods for related pyrazole and pyridine derivatives.

| Product Class | Method | Conditions | Yield | Reference |

| Dihydro-1H-pyrazolo[3,4-b]pyridines | Microwave-assisted | DMF, 150 °C, 8 min | 68–82% | nih.gov |

| 4-(Pyrazol-1-yl)carboxanilides | Microwave-assisted | Three-step protocol | Improved | nih.gov |

| Pyrazolo[3,4-b]quinolinones | Catalyst-assisted | Pyridine-2-carboxylic acid as catalyst | 84–98% | rsc.org |

| 1,3,4,6-tetraaryl-5-cyanopyrazolo[3,4-b]pyridines | Microwave-assisted | Choline chloride/glycerol, G/SO3H catalyst | High | mdpi.com |

| Pyrazole Derivatives | One-pot synthesis | RCOOH/TfOH/TFAA system | - | rsc.org |

Derivatization Strategies of this compound

The functional groups of this compound—the carboxylic acid, the pyridine ring, and the pyrazole ring—offer multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for derivatization through esterification and amidation reactions.

Esterification: The esterification of pyridine carboxylic acids can be achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com The process can be run cyclically, where the residue from an initial reaction, containing the salt of the pyridine carboxylic acid ester, acts as a catalyst for subsequent esterifications. google.com For example, nicotinic acid can be esterified with n-butanol using a catalyst prepared from nicotinic acid, n-butanol, and sulfuric acid. google.com Another method involves using lower alkyl sulfonic acids as catalysts in the presence of a solvent like benzene (B151609) to azeotropically remove the water formed during the reaction. google.com

Amidation: Amide derivatives are commonly synthesized from the corresponding carboxylic acid. For instance, various amides of pyrazine-2-carboxylic acid have been prepared by condensing the acid chloride with substituted anilines. researchgate.net In the context of pyrazole carboxylic acids, 1H-pyrazole-3-carboxylic acid can be converted to its acid chloride and subsequently reacted with various N-nucleophiles to form amide derivatives. researchgate.net A direct amidation approach, avoiding the need for protecting the pyrazole nitrogen, can be accomplished using condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). nih.gov

The table below illustrates common reagents and conditions for these transformations.

| Reaction | Reagents | Conditions | Product Class | Reference |

| Esterification | Pyridine carboxylic acid, Alcohol, Sulfuric acid | Reflux | Pyridine carboxylic acid esters | google.com |

| Esterification | Pyridine carboxylic acid, Alkanol, Alkane sulfonic acid, Benzene | Reflux, azeotropic removal of water | Pyridine carboxylic acid esters | google.com |

| Amidation | Pyrazine-2-carboxylic acid chloride, Substituted anilines | Condensation | Substituted amides of pyrazine-2-carboxylic acid | researchgate.net |

| Amidation | 1H-pyrazole-3-carboxylic acid chloride, N-nucleophiles | - | Pyrazole-3-carboxamides | researchgate.net |

| Amidation | 5-Bromothiophene carboxylic acid, 3-Amino-5-methyl-1H-pyrazole, DCC, DMAP | Room temperature | Pyrazole-thiophene-based amides | nih.gov |

Modifications at the Pyridine or Pyrazole Rings

Further derivatization can be achieved by introducing substituents onto the pyridine or pyrazole rings. The 2,6-di(pyrazol-1-yl)pyridine (bpp) scaffold is a well-studied example where functionalization at the 4-position of the central pyridine ring has led to a large pool of derivatives. researchgate.net

A key precursor for such modifications is 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, synthesized from 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine and HBr. researchgate.net This bromomethyl derivative serves as a versatile starting material for introducing a variety of functional groups through nucleophilic substitution reactions. For example, it can be reacted with dipicolylamine to yield a more complex ligand structure. researchgate.net This strategy allows for the attachment of diverse moieties, including alkyls, halogens, alcohols, thioethers, and even nucleobases, to the pyridine core. researchgate.net

Functionalization can also occur during the construction of the heterocyclic system. The synthesis of 1H-pyrazolo[3,4-b]pyridines often involves the reaction of N-substituted 5-aminopyrazoles with 1,3-bis-electrophilic substrates. mdpi.com The choice of substituents on the initial pyrazole and the electrophile dictates the substitution pattern of the final product. mdpi.comnih.gov

Formation of Pyrazolo-Linked Pyridine Carboxylic Acid Derivatives

The synthesis of the core pyrazolo-pyridine carboxylic acid structure can be approached in several ways, leading to various isomers and derivatives. One major strategy involves the formation of a pyridine ring onto a pre-existing pyrazole ring. nih.gov This is commonly achieved by reacting a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or a similar 1,3-bis-electrophile. nih.gov

Alternatively, the pyrazole ring can be constructed onto a pre-existing pyridine. This often involves using hydrazine or a substituted hydrazine on a 2-chloro-substituted pyridine that bears an aldehyde, ketone, ester, or cyano group at the 3-position. nih.gov

An improved synthesis for pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives involves a 1,3-dipolar cycloaddition reaction between N-aminopyridine sulfates and ethyl propiolate, followed by hydrolysis of the resulting ester. ciac.jl.cn Another method describes a one-step synthesis of 1-(2-pyridyl)-pyrazole-3-carboxylic acid from 3,5-pyrazoledicarboxylic acid and pyridine in the presence of a copper salt catalyst. google.com

The synthesis of 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, an intermediate for the drug Apixaban, involves the hydrolysis of the corresponding ester intermediate using NaOH in a mixture of methanol and water.

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic acid

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, detailed analysis of closely related compounds allows for a robust prediction of its solid-state characteristics. The crystal packing and molecular conformation will be governed by a combination of strong hydrogen bonds and other non-covalent interactions.

The molecular structure of this compound possesses multiple functional groups capable of engaging in significant intermolecular interactions, which are expected to dictate its supramolecular assembly in the solid state.

Table 1: Predicted Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Common Motif | Significance |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | R²₂(8) Homodimer | Primary structural driver |

| Hydrogen Bond | Carboxyl O-H | Pyridine (B92270) N | Heterosynthon | Competes with homodimer |

| Hydrogen Bond | Pyrazole (B372694) N-H | Pyridine N or Carboxyl O | Chain/Sheet formation | Links primary motifs |

| Hydrogen Bond | Aromatic C-H | O or N atoms | C-H···X | Lattice stabilization |

| π-π Stacking | Pyridine Ring | Pyrazole Ring | Parallel/Offset | Stabilizes packing |

In the absence of a definitive crystal structure, the solid-state conformation can be inferred from analogous structures.

Conformational Preferences: A key conformational feature is the dihedral angle between the planes of the pyridine and pyrazole rings. In related structures like 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, the rings are significantly twisted relative to each other to minimize steric repulsion. nih.govresearchgate.net A similar non-planar conformation is expected for this compound. The carboxylic acid group is likely to be nearly coplanar with the pyridine ring to maximize conjugation, although some torsion is possible due to packing forces.

Tautomerism: Pyrazoles unsubstituted on the nitrogen can exhibit annular tautomerism, where the proton can reside on either of the two nitrogen atoms. globalresearchonline.net In the solid state, this equilibrium is frozen into a single form, determined by the electronic nature of the substituents and the optimization of intermolecular interactions within the crystal lattice. mdpi.comresearchgate.netfu-berlin.de For 3(5)-substituted pyrazoles, the tautomer that places the N-H group closer to an electron-donating substituent or the lone pair-bearing nitrogen closer to an electron-withdrawing group is often preferred. mdpi.com The specific tautomer adopted by this compound in the solid state would be the one that facilitates the most stable hydrogen-bonding network. nih.govrsc.org

Solution-State Structural Characterization (Advanced Spectroscopic Interpretations)

Spectroscopic techniques provide invaluable insight into the molecular structure and bonding in the solution state, where the molecule is free from the constraints of a crystal lattice.

While a fully assigned spectrum for this compound is not available in published literature, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the constituent functional groups. uni.lu Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment. thieme-connect.de

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the pyridine and pyrazole rings in the aromatic region (approx. 7.0-9.0 ppm). The carboxylic acid proton would appear as a broad singlet at a significantly downfield shift (>10 ppm). The protons on the pyridine ring (H4, H5, H6) would exhibit characteristic splitting patterns (doublet of doublets or triplets). The three protons of the pyrazole ring would also show a distinct coupling pattern.

¹³C NMR Spectroscopy: The carbon spectrum would show nine distinct signals. The carboxyl carbon (C=O) would be the most downfield signal, typically in the 165-175 ppm range. The five carbons of the pyridine ring and the three carbons of the pyrazole ring would appear in the aromatic region (approx. 110-155 ppm). The specific shifts are influenced by the electronic effects of the nitrogen atoms and the substituents.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | Predicted Shift (ppm) | Multiplicity | Justification |

| COOH | >13.0 | br s | Acidic proton, solvent dependent |

| Pyridine H6 | 8.8 - 9.0 | dd | Deshielded by adjacent N and C=O |

| Pyridine H4 | 8.2 - 8.4 | dd | Deshielded by ring nitrogen |

| Pyrazole H5' | 8.0 - 8.2 | d | Adjacent to two N atoms |

| Pyridine H5 | 7.6 - 7.8 | t | Standard pyridine proton |

| Pyrazole H3' | 7.7 - 7.9 | d | Adjacent to N-H |

| Pyrazole H4' | 6.6 - 6.8 | t | Shielded relative to other pyrazole protons |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | Predicted Shift (ppm) | Justification |

| COOH | 165 - 170 | Carbonyl carbon of carboxylic acid |

| Pyridine C2 | 150 - 155 | Attached to pyrazole and N |

| Pyridine C6 | 148 - 152 | Alpha to ring nitrogen |

| Pyrazole C5' | 139 - 142 | Alpha to two N atoms |

| Pyridine C4 | 138 - 141 | Gamma to ring nitrogen |

| Pyridine C3 | 128 - 132 | Attached to COOH group |

| Pyrazole C3' | 125 - 130 | Attached to pyridine ring |

| Pyridine C5 | 122 - 126 | Beta to ring nitrogen |

| Pyrazole C4' | 110 - 115 | Beta to two N atoms |

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing intermolecular interactions like hydrogen bonding. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. youtube.com The C=O stretching vibration of the carboxyl group should appear as a strong, sharp band around 1700-1730 cm⁻¹. The N-H stretch of the pyrazole ring is expected around 3100-3200 cm⁻¹. The region from 1400 to 1650 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the aromatic pyridine and pyrazole rings.

FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, typically give strong signals in the Raman spectrum. The C=O stretch would also be visible, though generally weaker than in the IR.

Table 4: Characteristic Vibrational Frequencies (cm⁻¹)

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |

| O-H stretch (Carboxyl) | 2500 - 3300 | Strong, Broad | Weak | Indicative of strong H-bonding |

| N-H stretch (Pyrazole) | 3100 - 3200 | Medium | Weak | |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Medium | |

| C=O stretch (Carboxyl) | 1700 - 1730 | Strong | Medium | Position sensitive to H-bonding |

| C=N, C=C stretch (Rings) | 1400 - 1650 | Medium-Strong | Strong | Multiple bands expected |

Theoretical and Computational Structural Validation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in validating and interpreting experimental data. researchgate.netnih.gov For this compound, DFT calculations would serve several key purposes:

Geometry Optimization: Computational methods can predict the lowest-energy conformation of the molecule in the gas phase. This includes bond lengths, bond angles, and the critical dihedral angle between the pyrazole and pyridine rings, providing a theoretical model to compare with potential solid-state data. nih.gov

Vibrational Analysis: The calculation of harmonic vibrational frequencies can be used to assign the experimental FT-IR and FT-Raman spectra. By comparing the calculated frequencies with the observed bands, a detailed and reliable assignment of the vibrational modes can be achieved. researchgate.netresearchgate.net

NMR Chemical Shift Prediction: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. Comparing these computed values with experimental data provides strong support for the structural assignment. nih.gov

Tautomer Stability: DFT methods can be employed to calculate the relative energies of the different possible pyrazole tautomers, predicting which form is thermodynamically more stable. researchgate.net This is crucial for understanding the tautomeric preference in both the solid state and solution.

Studies on structurally similar molecules, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown excellent agreement between DFT-calculated geometries and spectroscopic data (IR, NMR) and their experimental counterparts, highlighting the predictive power of these computational tools. nih.gov

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the molecular geometries and electronic distributions of complex molecules. nih.govnih.gov For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31G(d), are used to determine the most stable conformation of the molecule by optimizing its geometry. nih.govresearchgate.net

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy structure on the potential energy surface. Theoretical studies on analogous pyrazole and pyridine derivatives suggest that this compound likely adopts a nearly planar conformation. nih.govresearchgate.net This planarity is often stabilized by the delocalized π-electron systems of the pyridine and pyrazole rings.

Illustrative Optimized Geometric Parameters (DFT/B3LYP)

| Bond | Expected Bond Length (Å) |

|---|---|

| N(pyridine)-C(pyridine) | 1.34 |

| C(pyridine)-C(pyridine) | 1.39 - 1.40 |

| N(pyrazole)-N(pyrazole) | 1.35 |

| N(pyrazole)-C(pyrazole) | 1.34 - 1.38 |

| C(pyridine)-C(carboxyl) | 1.50 |

| C(carboxyl)=O | 1.21 |

| C(carboxyl)-OH | 1.36 |

| Angle | Expected Bond Angle (°) |

|---|---|

| C-N-C (in pyridine) | 117 |

| N-C-C (in pyridine) | 123 |

| N-N-C (in pyrazole) | 105 - 112 |

| N-C-N (in pyrazole) | 110 |

| C(pyridine)-C(pyridine)-C(carboxyl) | 120 |

| O=C-O (in carboxyl) | 123 |

Beyond the geometry, DFT calculations elucidate the electronic structure, primarily through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger gap implies higher stability and lower reactivity. researchgate.net

For molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO is distributed across the entire molecule, including the electron-withdrawing carboxylic acid group. researchgate.net A similar distribution is expected for this compound.

Illustrative Electronic Properties (DFT/B3LYP)

| Property | Expected Value |

|---|---|

| HOMO Energy | ~ -6.0 to -7.0 eV |

| LUMO Energy | ~ -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values. wolfram.com

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, colored in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas indicate regions of neutral potential.

For this compound, the MEP map is expected to reveal several key features:

Negative Potential (Red/Yellow): The most negative regions are anticipated to be located around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. These sites are the most favorable for interactions with electrophiles or for forming hydrogen bonds as acceptors.

Positive Potential (Blue): The most positive potential is expected to be concentrated on the hydrogen atom of the carboxylic acid's hydroxyl group. This makes it the primary site for deprotonation and a strong hydrogen bond donor. The hydrogen atoms attached to the aromatic rings will also exhibit a degree of positive potential.

This detailed charge distribution analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of such compounds. mdpi.comresearchgate.net The MEP analysis provides a chemically intuitive image that complements the quantitative data from geometry optimization and electronic structure calculations. researchgate.net

Reactivity and Reaction Pathways of 2 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid

Acid-Base Properties and Protonation Equilibria

The structure of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid contains multiple sites capable of participating in acid-base reactions. Pyrazole (B372694) itself is an amphiprotic heterocycle, containing both a weakly acidic pyrrole-type NH group and a weakly basic pyridine-type nitrogen atom. mdpi.com Pyridines, in general, act as bases, reacting with acids to form pyridinium (B92312) salts. gcwgandhinagar.com

The molecule possesses one acidic carboxylic acid group and three nitrogen atoms that can act as basic centers. The relative basicity of these nitrogens determines the site of protonation. The pyridine (B92270) ring nitrogen is generally the most basic site due to the availability of its lone pair of electrons. The pyrazole nitrogens exhibit different basicities; the N-2 nitrogen is more basic (pyridine-type) than the N-1 nitrogen (pyrrole-type), whose lone pair is more involved in the aromatic system. Coordination to a metal center can significantly increase the Brønsted acidity of the pyrazole NH proton. nih.gov

Table 1: Potential Acidic and Basic Sites in this compound

| Site | Functional Group | Character | Expected Behavior |

|---|---|---|---|

| -COOH | Carboxylic Acid | Acidic | Donates a proton to form a carboxylate anion. |

| Pyridine N | Heterocyclic Ring | Basic | Accepts a proton to form a pyridinium cation. gcwgandhinagar.com |

| Pyrazole N-2 | Heterocyclic Ring | Basic | Can accept a proton, but is less basic than the pyridine N. |

Nucleophilic and Electrophilic Reactions of the Pyridine and Pyrazole Rings

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This makes it generally unreactive toward electrophilic aromatic substitution, which requires harsh conditions if it occurs at all. gcwgandhinagar.com When substitution does happen, it typically favors the 3-position (β-position) to avoid placing a positive charge on the electronegative nitrogen in the reaction intermediate. gcwgandhinagar.comyoutube.com Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (α- and γ-positions). quora.comquimicaorganica.org In this compound, the 2- and 3-positions are already substituted, suggesting that nucleophilic attack would be directed toward the 4- and 6-positions.

The pyrazole ring is a five-membered heterocycle with its own distinct reactivity. It can undergo both electrophilic and nucleophilic attack, with the outcome depending on the reaction conditions and the nature of the substituents already present on the ring.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine ring undergoes reactions typical of this functional group, including condensation and decarboxylation.

The direct reaction between a carboxylic acid and an amine is often challenging because the basic amine tends to deprotonate the acid, forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To achieve the formation of an amide bond, the reaction typically requires specific conditions. One method involves heating the ammonium carboxylate salt to temperatures above 100°C to drive off water and promote condensation. libretexts.orglibretexts.org

Alternatively, condensing agents are frequently employed to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) react with the carboxylic acid to form a highly reactive intermediate with a good leaving group, which is then readily attacked by the amine nucleophile to form the amide. libretexts.org This method is a cornerstone of peptide synthesis and is applicable to the formation of amides from this compound. libretexts.org

Table 2: General Scheme for Amide Formation

| Reactants | Conditions | Product |

|---|---|---|

| This compound + Amine (R-NH₂) | 1. Salt formation2. Heat (>100°C) | 2-(1H-pyrazol-1-yl)-N-R-pyridine-3-carboxamide + H₂O |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction pathway for certain pyridinecarboxylic acids. The rate of decarboxylation is highly dependent on the position of the carboxylic acid group on the pyridine ring. stackexchange.com Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation much more readily than its isomers at the 3- and 4-positions. stackexchange.com

This enhanced reactivity is attributed to the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. stackexchange.com The proximity of the positive charge on the nitrogen atom stabilizes the negative charge that develops on the ring carbon as the C-C bond breaks. Given that this compound has a nitrogen atom adjacent to the carboxyl-bearing carbon (from the pyrazole ring), it may exhibit enhanced decarboxylation reactivity under certain conditions, although less pronounced than for picolinic acid itself. Furthermore, metal-facilitated decarboxylation has been observed for related compounds; for instance, copper(II) can promote the decarboxylation of 3,5-pyrazoledicarboxylic acid. rsc.org

Cycloaddition and Other Pericyclic Reactions Involving the Heterocyclic Moieties

Heterocyclic rings like pyridine and pyrazole can participate in cycloaddition reactions, although their reactivity depends heavily on the specific reaction type and substitution pattern. The synthesis of pyrazole rings often involves 1,3-dipolar cycloaddition reactions. beilstein-journals.orgresearchgate.net Similarly, the construction of the pyridine core can be achieved through transition metal-catalyzed [2+2+2] cycloadditions. nih.gov While these examples relate to the synthesis of the rings rather than the reactions of the fully formed this compound, they highlight the potential of the π-electron systems within the molecule to engage in pericyclic reactions under appropriate conditions, for instance by acting as a diene or dipolarophile component.

Mechanistic Studies of Key Transformation Reactions

Mechanistic investigations into the reactions of related structures provide insight into the likely pathways for this compound.

The thermal decarboxylation of picolinic acid, a close structural analog, is understood to proceed through a zwitterionic intermediate. stackexchange.com In this mechanism, the acidic proton from the carboxyl group transfers to the basic pyridine nitrogen. The resulting pyridinium carboxylate zwitterion then eliminates carbon dioxide, forming a carbanionic intermediate that is subsequently protonated to yield pyridine. The electrostatic stabilization provided by the adjacent positive charge on the nitrogen atom is crucial for facilitating the cleavage of the C-COOH bond. stackexchange.com

In cases of metal-catalyzed decarboxylation, such as the copper(II)-facilitated reaction of 3,5-pyrazoledicarboxylic acid, a different mechanism involving radical intermediates has been proposed. rsc.org This pathway may involve the homolytic cleavage of the carboxylate-metal bond, generating a carboxyl radical which then loses CO₂, followed by subsequent reactions of the resulting pyrazolyl radical. rsc.org

Coordination Chemistry and Ligand Properties of 2 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid

Chelation Behavior of 2-(1H-Pyrazol-1-yl)pyridine-3-carboxylic acid

The coordination versatility of this compound is a key feature of its chemistry, allowing it to form stable complexes with a variety of transition metal ions through different binding modes. This adaptability is largely dictated by the electronic and steric properties of the metal center, the reaction conditions, and the presence of ancillary ligands.

Binding Modes to Transition Metal Ions (e.g., N,N'-chelating, N,N',O-tridentate)

This compound can act as a versatile ligand, exhibiting both bidentate and tridentate coordination modes. The specific binding mode is influenced by factors such as the metal ion's coordination preferences and the reaction conditions.

In its most common coordination fashion, the ligand acts as a bidentate N,N'-chelating agent. This involves the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the pyrazole (B372694) ring coordinating to the metal center, forming a stable five-membered chelate ring. This mode of coordination is prevalent in the formation of tris-chelated complexes, such as with iron(II), leading to an octahedral geometry around the metal ion. For instance, in the complex Fe(ppCOOH)₃₂·0.5H₂O·2EtOH, where ppCOOH is the related 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid, three ligands coordinate to the iron(II) center in this bidentate fashion tandfonline.comsemanticscholar.orgfigshare.com.

Alternatively, the ligand can exhibit a tridentate N,N',O-coordination mode. In this arrangement, in addition to the two nitrogen atoms from the pyridine and pyrazole rings, an oxygen atom from the deprotonated carboxylic acid group also binds to the metal center. This tridentate chelation results in the formation of two fused chelate rings, a five-membered and a six-membered ring, which enhances the stability of the resulting complex. This binding mode is more likely to occur when the steric crowding around the metal center allows for the approach of the carboxylate group.

Influence of the Carboxylic Acid Group on Coordination

The presence of the carboxylic acid group at the 3-position of the pyridine ring significantly influences the coordination chemistry of the ligand. When deprotonated, the carboxylate group can act as a coordination site, enabling the N,N',O-tridentate binding mode as discussed above. This deprotonation is often pH-dependent, allowing for tunable coordination behavior.

Furthermore, the carboxylic acid moiety can participate in intermolecular interactions, such as hydrogen bonding. These interactions can play a crucial role in the solid-state packing of the metal complexes, leading to the formation of supramolecular architectures like chains or networks rsc.orgrsc.org. For example, in iron(II) complexes of the functionalized 2,6-bis(pyrazol-1-yl)pyridine ligand bearing a carboxylic acid group, hydrogen-bonded linear networks of complexes have been observed rsc.org. The carboxylic acid group also provides a handle for further functionalization or for anchoring the metal complexes onto surfaces, as demonstrated with the isomeric ligand 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid, which was used to deposit an iron(II) complex onto SiO₂ surfaces tandfonline.comsemanticscholar.orgfigshare.com.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Complexes with d-Block Transition Metals (e.g., Fe, Ru, Pd, Cu, Co)

A range of d-block transition metal complexes have been synthesized with ligands structurally related to this compound, showcasing the versatility of this ligand scaffold.

Iron (Fe): Iron(II) complexes of similar ligands, particularly 2,6-bis(pyrazol-1-yl)pyridine (bpp) derivatives, are extensively studied for their spin-crossover (SCO) properties rsc.orgnih.govmdpi.comacs.orgresearchgate.net. The synthesis of an iron(II) complex with the isomeric ligand 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid, Fe(ppCOOH)₃₂·0.5H₂O·2EtOH, has been reported, which was obtained by the slow diffusion of diethyl ether into an ethanol solution of the iron(II) perchlorate and the ligand tandfonline.com.

Ruthenium (Ru): Ruthenium(II) complexes with pyrazole-pyridine ligands have been synthesized and characterized for their potential applications in catalysis and as therapeutic agents rsc.orgtudublin.ie. For instance, cationic ruthenium(II) complexes bearing a 2,6-bis(1-R-5-methyl-pyrazol-3-yl)pyridine ligand have been prepared and investigated for acceptorless dehydrogenation of alcohols rsc.org. The synthesis of arene-ruthenium(II) complexes with pyrazole-based ligands bearing a pyridine moiety has also been reported researchgate.net.

Palladium (Pd): Palladium(II) complexes with pyrazole-containing ligands are known. While specific examples with this compound are not readily available in the provided search results, the general coordination chemistry of Pd(II) with N-donor ligands suggests the feasibility of forming square planar complexes.

Copper (Cu): Copper(II) complexes with various pyrazole-carboxylic acid ligands have been synthesized and structurally characterized researchgate.netnih.gov. The synthesis of Cu(II)-pyrazole complexes often involves the reaction of a copper(II) salt, such as copper(II) acetate, with the pyrazole-based ligand in a suitable solvent like ethanol nih.gov.

Cobalt (Co): Cobalt(II) complexes with pyridine- and pyrazole-based ligands have been prepared and their magnetic properties investigated nih.govnih.govresearchgate.netrsc.orgmdpi.com. The synthesis of cobalt(II) complexes with pyridinecarboxamide ligands has been reported, where the cobalt(II) salt is reacted with the ligand in a suitable solvent researchgate.net.

Spectroscopic Signatures of Metal Coordination

The coordination of this compound to a metal ion induces characteristic changes in its spectroscopic properties, which can be used to confirm complex formation and to probe the coordination environment.

Infrared (IR) Spectroscopy: Upon coordination, shifts in the vibrational frequencies of the pyridine and pyrazole rings are typically observed in the IR spectrum. The stretching vibration of the carboxylic acid C=O group, usually found around 1700 cm⁻¹, will shift to lower wavenumbers upon deprotonation and coordination of the carboxylate group.

UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For instance, the UV-Vis spectrum of an iron(II) complex with a similar ligand showed characteristic absorption bands that were used to monitor the stability of the complex in solution tandfonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing diamagnetic complexes. Upon coordination, the chemical shifts of the ligand's protons are altered. For paramagnetic complexes, the NMR signals are often broadened and significantly shifted, but can still provide valuable structural information.

The following table summarizes typical spectroscopic data for related pyrazole-pyridine metal complexes.

| Metal Complex Type | Spectroscopic Technique | Key Observations |

| Iron(II) tris-pyridyl-pyrazole | UV-Vis | MLCT bands in the visible region. |

| Ruthenium(II) pyrazole-pyridine | NMR (¹H, ¹³C) | Downfield shifts of pyridine and pyrazole protons upon coordination researchgate.net. |

| Cobalt(II) pyridinecarboxamide | IR | Shifts in amide and pyridine vibrational bands upon coordination researchgate.net. |

Magnetic Properties of Metal Complexes (e.g., Spin Crossover Phenomena)

The magnetic properties of metal complexes derived from this compound and its analogues are of significant interest, particularly the phenomenon of spin crossover (SCO) in iron(II) complexes.

Iron(II) (d⁶) complexes with an octahedral geometry can exist in either a high-spin (HS, S=2) or a low-spin (LS, S=0) state, depending on the ligand field strength. Ligands like those based on the 2,6-bis(pyrazol-1-yl)pyridine scaffold can provide a ligand field strength that is close to the spin-pairing energy of the iron(II) ion. This allows for a transition between the HS and LS states to be induced by external stimuli such as temperature, pressure, or light rsc.orgnih.govmdpi.comacs.orgresearchgate.net.

The magnetic properties of these complexes are typically studied using variable-temperature magnetic susceptibility measurements. The product of the molar magnetic susceptibility and temperature (χMT) is a useful parameter to monitor the spin state. For an octahedral Fe(II) complex, a χMT value of approximately 3.0 cm³ K mol⁻¹ is indicative of the HS state, while a value close to 0 cm³ K mol⁻¹ indicates the LS state. A gradual or abrupt change in the χMT value with temperature is a hallmark of a spin-crossover transition. For example, iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate esters exhibit gradual spin-crossover on heating mdpi.com. The iron(II) complex of the isomeric ligand 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid was found to be predominantly in the low-spin state from 2 to 400 K tandfonline.comsemanticscholar.orgfigshare.com.

Cobalt(II) (d⁷) complexes with related ligands have also been studied for their magnetic properties, with some exhibiting field-induced single-molecule magnet (SMM) behavior nih.govnih.govrsc.org. The magnetic anisotropy of these complexes is a key factor in determining their magnetic behavior.

The following table provides a summary of magnetic data for representative iron(II) complexes with similar ligands.

| Complex | T½ (K) | Spin Transition | Reference |

| [Fe(L⁵)₂][BF₄]₂·acetone | 273 | Abrupt with 9 K hysteresis | mdpi.com |

| Fe(bppCOOH)₂₂ | ~380 | Abrupt | rsc.org |

| Fe(ppCOOH)₃₂ | - | Predominantly Low-Spin | tandfonline.comsemanticscholar.orgfigshare.com |

| (L⁵ = benzyl 2,6-di{pyrazol-1-yl}pyridine-4-carboxylate; bppCOOH = 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylic acid; ppCOOH = 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid) |

Role as Bridging Ligand in Polynuclear Complexes

This compound and related pyrazolylpyridine ligands are versatile building blocks in the construction of polynuclear coordination complexes. A key feature enabling this is the ability of the pyrazole moiety to be deprotonated, allowing the resulting pyrazolate anion to bridge two or more metal centers. mdpi.com This bridging capability facilitates the formation of di- and polynuclear structures. mdpi.comresearchgate.net The specific coordination mode of the pyrazole and its derivatives can vary, leading to a diversity of polynuclear architectures. researchgate.net Pyrazolate-bridged polynuclear complexes have garnered significant attention due to their interesting structural and functional properties.

The deprotonated pyrazole ring can act as a bis(monodentate) ligand, connecting two different metal ions. researchgate.net This bridging functionality is fundamental to the formation of extended one-, two-, or three-dimensional coordination polymers. The nature of the metal ion and the reaction conditions are closely related to whether the pyrazole coordinates in its protonated or deprotonated form. core.ac.uk Pyrazolates typically function as bridging ligands, and a variety of coordination modes for both 1H-pyrazoles and pyrazolate anions have been identified. core.ac.uk

In the context of this compound, the presence of the carboxylic acid group introduces an additional coordination site, further enhancing its potential to form complex polynuclear structures. The interplay between the pyrazolate bridge and the coordination of the pyridine and carboxylate groups can lead to the assembly of intricate molecular architectures with potentially interesting magnetic, optical, or catalytic properties. Research into pyrazole-based ligands has demonstrated their utility in creating polynuclear complexes that can serve as models for bioinorganic systems. nih.gov

Ligand Design Principles and Tunable Properties of Analogous Systems

The design of ligands is a crucial aspect of modern coordination chemistry, as the properties of the resulting metal complexes are intrinsically linked to the structure of the organic ligands. researchgate.net Pyrazolylpyridine ligands, including analogues of this compound, are highly sought after because their properties can be systematically tuned. researchgate.netneu.edu By making modifications to the ligand framework, it is possible to influence the photophysical and chemical properties of the metal complex. researchgate.netneu.edu

The versatility of pyrazolylpyridine ligands stems from the relative ease of their synthesis and the ability to introduce a wide variety of substituents onto either the pyrazole or the pyridine ring. neu.edu This allows for fine-tuning of both the steric and electronic characteristics of the ligand, which in turn dictates how it interacts with a metal center. researchgate.net The development of pyrazolylpyridine chemistry is closely associated with the goal of establishing clear relationships between the ligand structure and the properties of the corresponding metal complex. researchgate.net

For instance, the introduction of bulky substituents can enforce specific coordination geometries or create protective pockets around the metal center, influencing its reactivity. Conversely, the incorporation of electron-donating or electron-withdrawing groups can modulate the redox potential of the metal complex and its spectroscopic and photophysical properties. This ability to tailor ligand properties is a powerful tool in the rational design of functional coordination compounds for applications ranging from catalysis to materials science.

Structure-Property Relationships in Pyrazolylpyridine Ligands

A central theme in the study of pyrazolylpyridine complexes is the direct correlation between the ligand's structure and the resulting complex's properties. researchgate.netneu.edu By systematically altering the substituents on the pyrazolylpyridine scaffold, researchers can establish clear structure-property relationships. These relationships are vital for the predictive design of new metal complexes with desired functionalities.

The nature and position of substituents on the pyrazole and pyridine rings can significantly impact the electronic and steric environment of the metal center. For example, the photophysical properties of dinuclear platinum(II) complexes bridged by pyrazolate ligands have been shown to be dependent on the substituents on the bridging ligand. core.ac.uk Bulky substituents can force the metal centers closer together, leading to changes in the emissive excited state. core.ac.uk

The following table illustrates some examples of how ligand modifications in analogous pyrazolylpyridine systems can influence the properties of the resulting metal complexes.

| Ligand Modification | Effect on Complex Properties | Reference |

| Introduction of bulky substituents on the pyrazole ring | Can alter the metal-metal distance in dinuclear complexes, thereby influencing photophysical properties. | core.ac.uk |

| Substitution at the 6th-position of the pyridine ring | Can lead to enhanced reactivity in catalytic applications such as hydrogen atom abstraction and oxygen atom transfer. | manchester.ac.uk |

| Variation of substituents on the pyridine ring | Can tune the photophysical and chemical properties of the metal complex. | researchgate.netneu.edu |

| Incorporation of functional groups with hydrogen bonding capabilities | Can influence pharmacokinetic properties and mediate key interactions with biological targets. | nih.gov |

Steric and Electronic Effects on Metal Binding and Complex Behavior

The coordination of a ligand to a metal center is governed by a delicate interplay of steric and electronic effects. manchester.ac.uknih.gov These two factors are fundamental in determining the geometry of the resulting complex, its stability, and its reactivity. manchester.ac.uk

Steric effects arise from the spatial arrangement of atoms within the ligand and the resulting non-bonded interactions. Bulky substituents near the coordination site can hinder the approach of other ligands or substrates, influencing the coordination number and geometry of the metal center. manchester.ac.uk For example, steric hindrance can favor the formation of complexes with lower coordination numbers or can be used to create a specific chiral environment around the metal. In some cases, steric crowding can even lead to distortions in the geometry of the complex, which can have a profound impact on its spectroscopic properties and reactivity. manchester.ac.uk

Electronic effects , on the other hand, relate to the distribution of electron density within the ligand and how this influences the metal-ligand bond. The introduction of electron-donating groups on the pyrazolylpyridine ligand will increase the electron density on the donor atoms, leading to stronger sigma-donation to the metal center. Conversely, electron-withdrawing groups will decrease the electron density, potentially strengthening any pi-backbonding interactions. These electronic modifications can be used to tune the redox properties of the metal complex and influence its catalytic activity. For instance, in pyrazolone ligands containing a pyridine ring, the presence of a phenyl group versus a methyl group can induce electronic and structural changes that determine the preference for a particular coordination mode. unicam.it

The following table summarizes the general influence of steric and electronic effects on metal complexes.

| Effect | Description | Impact on Complex Behavior |

| Steric Hindrance | Repulsive interactions between bulky groups on the ligand and other coordinated ligands or substrates. | Can influence coordination number, geometry, and reactivity. May lead to distorted geometries. |

| Electron-Donating Groups | Groups that increase the electron density on the donor atoms of the ligand. | Strengthens the metal-ligand sigma bond, can make the metal center more electron-rich. |

| Electron-Withdrawing Groups | Groups that decrease the electron density on the donor atoms of the ligand. | Weakens the metal-ligand sigma bond, can make the metal center more electron-poor and enhance pi-backbonding. |

Ultimately, the observed properties of a metal complex are a result of the combined influence of both steric and electronic factors. Understanding and controlling these effects is a cornerstone of rational ligand design in coordination chemistry. manchester.ac.uk

Computational and Theoretical Investigations of 2 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid and Its Complexes

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis)

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the reactivity and stability of molecules. A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For pyrazole-carboxylic acid derivatives, the HOMO is often delocalized across the pyrazole (B372694) and phenyl rings, while the LUMO can be localized on specific moieties, indicating regions susceptible to nucleophilic and electrophilic attack, respectively. jcsp.org.pk The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), whereas the LUMO's energy corresponds to its electron affinity (electron-accepting ability). researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and better electron delocalization. jcsp.org.pk

Theoretical studies on similar molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid show a significant HOMO-LUMO energy gap, which indicates high electronic stability and low chemical reactivity under normal conditions. nih.gov In its complexes, the coordination with a metal ion typically alters the FMO energies. For instance, in ternary complexes of Co(II), Ni(II), and Cu(II) with pyridine-2,6-dicarboxylic acid, the electronic spectra and magnetic properties are directly influenced by the geometry and the resulting electronic structure. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Pyrazole Derivative Data based on theoretical calculations for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

| Parameter | Energy (eV) |

| EHOMO | -5.907 |

| ELUMO | -1.449 |

| Energy Gap (ΔE) | 4.458 |

| Source: nih.gov |

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, providing a direct comparison with experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT calculations is effective for predicting the 1H and 13C NMR chemical shifts. researchgate.netresearchgate.net For related pyrazole derivatives, theoretical calculations have shown good agreement with experimental NMR spectra, helping to assign specific peaks to the protons and carbons within the pyrazole, pyridine (B92270), and carboxylic acid functional groups. researchgate.netresearchgate.net For instance, in pyrazine-2-carboxamide, the calculated chemical shifts accurately predicted the experimental values. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate UV-Vis absorption spectra. researchgate.netnih.gov These calculations can identify the wavelengths of maximum absorption (λmax) and assign them to specific electronic transitions, such as π → π* or n → π. nih.gov For 1H-pyrazole-3-carboxylic acid, TD-DFT calculations have been used to investigate its UV-Vis absorption wavelengths in different solvents. researchgate.net In a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a prominent absorption peak around 251 nm was computationally identified as a π → π transition. nih.gov

IR Spectroscopy: DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra). researchgate.net By calculating the potential energy distribution (PED), specific vibrational modes can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O stretch of the carboxylic acid, N-H stretching of the pyrazole, and C-N vibrations. researchgate.net This theoretical analysis is crucial for interpreting experimental IR spectra and confirming molecular structure. researchgate.netmdpi.com

Table 2: Predicted Spectroscopic Data for Related Pyrazole Compounds

| Spectroscopy Type | Predicted Parameter | Value | Reference Compound |

|---|---|---|---|

| UV-Vis | λmax (π → π*) | ~251 nm | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |

| IR | C=O Stretch | ~1600 cm-1 | Pyrazinamide |

| IR | N-H Stretch | ~3200-3400 cm-1 | Pyrazinamide |

Source: nih.govresearchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a vital tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. For pyrazole derivatives, this can include studying their synthesis, complexation reactions, or biological interactions.

For example, the synthesis of substituted pyrazoles can occur through cascade reactions, and computational modeling can help elucidate the multi-step mechanism, including the structures of intermediates and the energy barriers for each step. researchgate.net In the context of metal complexes, theoretical studies can model the ligand exchange process and the formation of coordination compounds. nih.gov DFT calculations have been used to explore the deprotonation and dimerization pathways of protic pincer-type pyrazole complexes, revealing the stepwise nature of the reaction. mdpi.com Such studies provide detailed energetic profiles of the reaction coordinate, identifying the rate-determining steps and the factors that influence reaction outcomes.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. nih.gov These simulations are particularly useful for understanding how 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid and its complexes behave in solution or within a biological environment.

MD simulations can reveal the most stable conformations of the molecule and the energy barriers between different conformational states. For pyrazole-carboxamide derivatives, MD simulations have been used to assess the stability of their docked poses within the binding sites of enzymes like carbonic anhydrase. nih.gov These simulations showed that the compounds maintained stable interactions with minor conformational changes, confirming the viability of the binding mode predicted by molecular docking. nih.gov Similarly, simulations can explore the binding mode of pyrazole-containing imide derivatives with target proteins, providing a dynamic picture of the ligand-receptor interactions. researchgate.net

Ligand-Metal Interaction Energies and Coordination Preferences

Understanding the interaction between a ligand and a metal center is fundamental to coordination chemistry. Computational methods allow for the quantification of ligand-metal interaction energies and the prediction of preferred coordination modes.

DFT calculations can determine the binding energies between the pyrazole-pyridine ligand and various metal ions. These calculations help to understand the stability of the resulting complexes. researchgate.net The coordination preferences are dictated by both the electronic properties of the ligand's donor atoms (the nitrogens of the pyrazole and pyridine rings and the oxygen of the carboxylate group) and the nature of the metal ion.

Studies on related pyrazole-based ligands show that they can act as bidentate or tridentate chelators. nih.gov For instance, 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid derivatives form stable complexes with iron(II), where the ligand coordinates in a tridentate fashion. mdpi.com Computational analysis of dinuclear copper(II) and nickel(II) complexes with a pyrazole-carboxamide ligand has provided excellent agreement between calculated and experimental molecular structures, confirming the bonding situation and the antiferromagnetic interactions between the metal centers. researchgate.net Time-resolved laser-induced fluorescence spectroscopy (TRLFS), complemented by theoretical analysis, has been used to study the complexation of lanthanides like Europium(III) and Curium(III) with pyrazole-pyridine ligands, identifying the stoichiometry and stability of the formed complexes in solution. nih.gov

Exploration of Biological Interactions Mechanistic Focus

Investigation of Molecular Targets and Binding Mechanisms

The biological activity of a compound is fundamentally determined by its interactions with specific molecular targets within the body, such as enzymes and receptors. Derivatives of the pyrazolylpyridine core have been investigated for their ability to modulate several such targets.

Enzyme Inhibition Studies

The pyrazole (B372694) scaffold is a key feature in a variety of enzyme inhibitors. Research into related compounds provides a framework for understanding the potential inhibitory activities of 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid.

PTP1B Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. scientificarchives.comnih.govnih.gov PTP1B dephosphorylates the insulin receptor and its substrates, which dampens the insulin signaling cascade. nih.govjuniperpublishers.com Inhibition of PTP1B can therefore enhance insulin sensitivity. scientificarchives.com

Several studies have identified pyrazole-based compounds as potent inhibitors of PTP1B. nih.gov For instance, certain 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups have shown potential as PTP1B inhibitors. scientificarchives.com The inhibitory mechanism is often noncompetitive, and the potency of these inhibitors can be significantly enhanced by the addition of other functional groups, such as extra benzene (B151609) rings, to the core pyrazole structure. scientificarchives.comnih.gov While the specific inhibitory concentration (IC₅₀) for this compound is not documented, the activity of related pyrazole derivatives underscores the potential of this chemical class.

Table 1: PTP1B Inhibition by Derivative Pyrazole Compounds

| Compound Name | PTP1B IC₅₀ (µM) | Inhibition Mechanism |

|---|---|---|

| 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole | 27 ± 3 | Noncompetitive |

| 3-(2-hydroxyphenyl)-5-{2-[3-(4-methoxyphenyl)]naphthyl}pyrazole | 36 ± 3 | Noncompetitive |

Data sourced from a study on a library of pyrazole derivatives, demonstrating the scaffold's potential for PTP1B inhibition. scientificarchives.comnih.gov

Proline Hydroxylase Inhibition: Specific studies investigating the inhibition of proline hydroxylase by this compound were not identified in the reviewed scientific literature.

Other Enzyme Targets: Interestingly, the carboxylic acid group on the pyridine (B92270) ring is a critical feature for selectivity against other enzymes. Research on pyrazolylpyridine derivatives has shown that the introduction of a carboxylic acid group can increase the selectivity of inhibition for 20-HETE synthase enzymes, such as CYP4A11 and CYP4F2, over other related enzymes like CYP4F22. nih.gov This highlights the importance of the carboxylic acid moiety in fine-tuning the inhibitory profile of the parent compound. nih.gov

Receptor Binding Profiling

Beyond enzymes, G-protein coupled receptors (GPCRs) are major targets for therapeutic agents. The pyrazole structure is a well-established scaffold for ligands that bind to cannabinoid receptors.

CB1 Receptor Modulation: The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, is a target for treating various conditions. Pyrazole derivatives have been extensively developed as CB1 receptor modulators, acting as antagonists or inverse agonists. mdpi.comnih.gov A notable example is the biarylpyrazole SR141716, which acts as an inverse agonist at the CB1 receptor. nih.gov

Molecular modeling and mutant cycle studies have suggested a critical interaction for this class of compounds: a direct hydrogen bond between an oxygen atom in the C-3 substituent of the pyrazole ring and the lysine (B10760008) residue K3.28(192) of the CB1 receptor. nih.gov This interaction is believed to be crucial for the compound's inverse agonist activity. nih.gov Given that this compound possesses a carboxylic acid at the 3-position of its pyridine ring (adjacent to the pyrazole), its carbonyl oxygen could potentially engage in a similar hydrogen-bonding interaction with this key lysine residue, suggesting a potential role as a CB1 receptor modulator.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. For derivatives of this compound, several key structural modifications have been shown to influence biological activity.

The pyrazole scaffold itself is considered highly suitable for structural modifications, allowing for straightforward SAR exploration. nih.gov Key findings from studies on related pyrazole derivatives include:

Role of the Carboxylic Acid Group: The presence of an acidic moiety, such as a carboxylic acid, can significantly influence activity and selectivity. In the context of metalloprotease inhibition, pyrazole derivatives with acidic carboxyphenyl groups showed increased activity against meprin β. nih.gov Similarly, for pyrazolylpyridine inhibitors of 20-HETE synthase, the carboxylic acid was crucial for achieving high selectivity against the target enzymes CYP4A11/4F2. nih.gov

Substitutions on Aromatic Rings: The addition of bulky or electron-rich groups to the aromatic rings of the pyrazole scaffold can enhance inhibitory activity. For PTP1B inhibitors, the presence of additional benzene rings was found to increase their inhibitory potential. nih.gov For meprin inhibitors, electron-rich moieties on a phenyl ring attached to the pyrazole were well-tolerated, while electron-deficient groups led to reduced activity. nih.gov

Modifications at the C-3 Position: As noted in the context of CB1 receptor binding, the nature of the substituent at the C-3 position (or equivalent positions) is critical. The presence of a hydrogen-bond acceptor, like the carbonyl oxygen of a carboxamide or carboxylic acid, can drive inverse agonism through interaction with key receptor residues. nih.gov

Table 2: Summary of Structure-Activity Relationship Findings for Pyrazole Derivatives

| Structural Modification | Target | Effect on Activity | Reference |

|---|---|---|---|

| Addition of a carboxylic acid group | CYP4A11/4F2 | Increased selectivity | nih.gov |

| Addition of acidic carboxyphenyl moieties | Meprin β | Increased activity | nih.gov |

| Addition of bulky/aromatic rings | PTP1B | Enhanced potency | scientificarchives.comnih.gov |

Cellular Uptake and Intracellular Localization Mechanisms

Pathway Analysis of Observed Biological Responses

The molecular interactions of a compound culminate in the modulation of broader biological pathways, leading to an observable physiological response.

Insulin and Leptin Signaling Pathway: Through the inhibition of PTP1B, pyrazole derivatives can exert a significant effect on metabolic regulation. PTP1B is a negative regulator of both the insulin and leptin signaling pathways. scientificarchives.comnih.gov By inhibiting PTP1B, compounds based on the this compound scaffold could potentially increase the phosphorylation of the insulin receptor and its downstream substrates. This would enhance insulin sensitivity and signaling, a key mechanism for the management of type 2 diabetes. scientificarchives.comjuniperpublishers.com Similarly, by preventing the dephosphorylation of the leptin receptor-associated kinase JAK2, these compounds could decrease leptin resistance, which is a contributing factor to obesity. scientificarchives.com

Endocannabinoid Signaling Pathway: Modulation of the CB1 receptor by pyrazole-based inverse agonists directly impacts the endocannabinoid system. CB1 receptor activation is known to promote appetite. mdpi.com Therefore, an inverse agonist that binds to the CB1 receptor and reduces its basal activity could have an anorexigenic effect, which was the rationale for the development of pyrazole-based CB1 antagonists for the treatment of obesity. mdpi.comnih.gov The potential interaction of this compound with the CB1 receptor suggests it could modulate this pathway, although its specific effect as an agonist, antagonist, or inverse agonist would require experimental confirmation.

Catalytic Applications of 2 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid and Its Derivatives

Metal-Catalyzed Organic Reactions Utilizing Derived Complexes

Complexes derived from pyrazolyl-pyridine ligands are recognized for their catalytic activity in a variety of organic transformations. The nitrogen donor atoms of the pyrazole (B372694) and pyridine (B92270) rings effectively stabilize transition metal centers, which are the active sites for catalysis. The electronic and steric properties of these ligands can be fine-tuned by modifying substituents on either ring, allowing for the optimization of catalytic performance.

Transfer hydrogenation, a process that transfers hydrogen from a donor molecule (like an alcohol) to a substrate, is a key reaction in organic synthesis. Metal complexes featuring pyrazolyl-pyridine type ligands have shown promise as catalysts for this reaction, particularly for the reduction of ketones.

Research on related systems has demonstrated the effectiveness of iron(II) and nickel(II) complexes with ligands such as 2-pyrazolyl(methyl)pyridine and 2,6-bis(pyrazolyl)pyridine in the transfer hydrogenation of various ketones using 2-propanol as the hydrogen source. rsc.org The catalytic activity is influenced by both the metal ion and the ligand structure. For instance, certain iron(II) complexes have been identified as highly active catalysts. rsc.org The pyrazole moiety is crucial, and manganese complexes coordinated with pyrazole ligands have been developed as practical and scalable systems for transfer hydrogenation. rsc.org Ruthenium(II) complexes with bidentate and tridentate ligands containing a pyrazolyl group have also been successfully used in the transfer hydrogenation of nitriles, olefins, and alkynes. scholaris.ca

The performance of these catalysts can be summarized in the following table, which showcases results for related pyrazolyl-pyridine complexes in the transfer hydrogenation of ketones.

Table 1: Performance of Related Pyrazolyl-Pyridine Metal Complexes in Transfer Hydrogenation of Ketones This table is representative of the performance of related ligand systems, not 2-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid itself.

| Catalyst Precursor (Ligand) | Metal Ion | Substrate | Hydrogen Donor | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| 2-Pyrazolyl(methyl)pyridine | Fe(II) | Aryl Ketones | 2-Propanol | High Activity | rsc.org |

| 2,6-Bis(pyrazolylmethyl)pyridine | Ni(II) | Various Ketones | 2-Propanol | Active (k_obs, 4.3 × 10⁻⁵ s⁻¹) | rsc.org |

| Pyrazole-phosphine ligand | Ru(II) | Acetophenone | 2-Propanol | Efficient Reduction | scholaris.ca |

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The efficiency of this palladium-catalyzed reaction is highly dependent on the ligand coordinated to the metal center. Pyrazolyl-containing ligands have been explored in this context. researchgate.net

While pyrazolyl ligands have been successfully used for various transition metals (including Pd, Ni, Fe, and Cu) in C-C coupling reactions, their application is not as extensive as other nitrogen-donor ligands like pyridines. researchgate.net Research into the Suzuki-Miyaura coupling of nitrogen-rich heterocycles has noted that certain functional groups on the coupling partners can influence the reaction's success. For example, the presence of acidic functional groups like pyrazoles or carboxylic acids on the boronic acid component has been observed to potentially inhibit the cross-coupling reaction under certain conditions. nih.gov This suggests that the carboxylic acid moiety on the this compound ligand would need to be considered in catalyst design for this application.